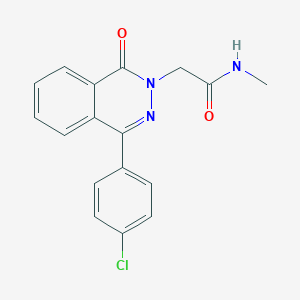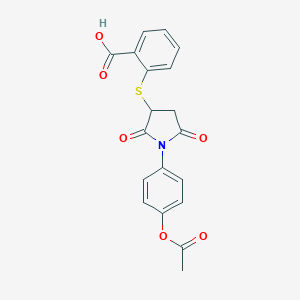
2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a carboxylic acid with a benzene ring . The acetoxy group (−OCOCH3) is a functional group consisting of an acetyl group single-bonded to oxygen . The compound also contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). The thio- prefix indicates the presence of sulfur .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each requiring specific reagents and conditions. For instance, the creation of the pyrrolidinone ring might involve a cyclization reaction . The introduction of the acetoxy group could potentially be achieved through a reaction with acetic anhydride .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The acetoxy group might be susceptible to hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include its polarity, ability to form hydrogen bonds, and steric effects. The presence of the carboxylic acid group suggests the compound could act as a weak acid .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It is known that boronic acids and their esters interact with their targets through a radical approach . This interaction results in changes at the molecular level, which can lead to various downstream effects.
Biochemical Pathways
The compound is involved in the protodeboronation of alkyl boronic esters . Protodeboronation is a process that removes the boron moiety from boronic esters, which are valuable building blocks in organic synthesis . This process is crucial in various biochemical pathways, including the Suzuki–Miyaura coupling , a significant reaction in organic chemistry that forms a carbon-carbon bond from a boronic acid and an organohalide in the presence of a base and a palladium catalyst .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . This instability could potentially affect the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new compounds through the protodeboronation of alkyl boronic esters . This process is valuable in organic synthesis, allowing for the creation of a wide range of functional groups .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water. The rate of hydrolysis of boronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water , which could influence their action, efficacy, and stability.
Propriétés
IUPAC Name |
2-[1-(4-acetyloxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S/c1-11(21)26-13-8-6-12(7-9-13)20-17(22)10-16(18(20)23)27-15-5-3-2-4-14(15)19(24)25/h2-9,16H,10H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKDKDBXYVKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

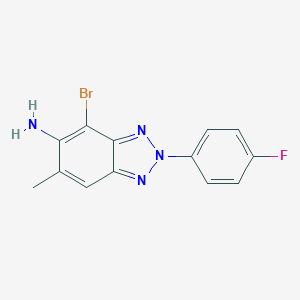
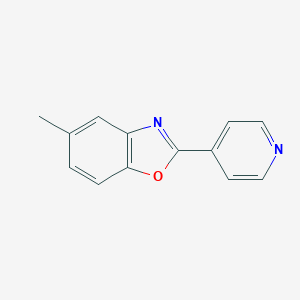

![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B370542.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B370545.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B370550.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B370554.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B370559.png)
![1-(4-butylphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B370594.png)
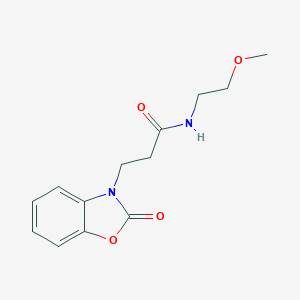
![N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B370597.png)
![N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B370599.png)
![N-butyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B370611.png)
